molecular formula C9H15ClN2 B2481315 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride CAS No. 146639-76-1

3-(Aminomethyl)-N,N-dimethylaniline hydrochloride

Cat. No.: B2481315
CAS No.: 146639-76-1
M. Wt: 186.68
InChI Key: SJIFOHPZHHKGLQ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N,N-dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminomethyl group attached to the benzene ring, along with two methyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrogen chloride. The reaction is carried out under acidic conditions, where formaldehyde acts as a source of the aminomethyl group. The general reaction scheme is as follows:

N,N-dimethylaniline+formaldehyde+HCl3-(Aminomethyl)-N,N-dimethylaniline hydrochloride\text{N,N-dimethylaniline} + \text{formaldehyde} + \text{HCl} \rightarrow \text{this compound} N,N-dimethylaniline+formaldehyde+HCl→3-(Aminomethyl)-N,N-dimethylaniline hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-N,N-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron (Fe) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-(Aminomethyl)-N,N-dimethylaniline hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.

    3-(Aminomethyl)aniline: Similar structure but without the dimethyl groups on the nitrogen atom.

    N,N-Dimethylbenzylamine: Contains a benzyl group instead of an aminomethyl group.

Uniqueness

3-(Aminomethyl)-N,N-dimethylaniline hydrochloride is unique due to the presence of both aminomethyl and dimethyl groups, which enhance its reactivity and versatility in chemical reactions. This combination allows for a wide range of applications in various fields, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

3-(aminomethyl)-N,N-dimethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-11(2)9-5-3-4-8(6-9)7-10;/h3-6H,7,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLPAKMAIZFDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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